Cas no 1493336-44-9 (tert-butyl N-{2-(methylamino)methylphenyl}carbamate)

tert-butyl N-{2-(methylamino)methylphenyl}carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate
- tert-butyl N-{2-(methylamino)methylphenyl}carbamate
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- インチ: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-8-6-5-7-10(11)9-14-4/h5-8,14H,9H2,1-4H3,(H,15,16)
- InChIKey: ZDEWNEXBRZAVHD-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC1=CC=CC=C1CNC
tert-butyl N-{2-(methylamino)methylphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1588637-0.05g |
tert-butyl N-{2-[(methylamino)methyl]phenyl}carbamate |
1493336-44-9 | 95% | 0.05g |
$174.0 | 2023-07-10 | |
Enamine | EN300-1588637-0.1g |
tert-butyl N-{2-[(methylamino)methyl]phenyl}carbamate |
1493336-44-9 | 95% | 0.1g |
$257.0 | 2023-07-10 | |
Enamine | EN300-1588637-50mg |
tert-butyl N-{2-[(methylamino)methyl]phenyl}carbamate |
1493336-44-9 | 95.0% | 50mg |
$174.0 | 2023-09-23 | |
1PlusChem | 1P01DVUN-50mg |
tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate |
1493336-44-9 | 95% | 50mg |
$269.00 | 2024-06-20 | |
Enamine | EN300-1588637-2.5g |
tert-butyl N-{2-[(methylamino)methyl]phenyl}carbamate |
1493336-44-9 | 95% | 2.5g |
$1454.0 | 2023-07-10 | |
Enamine | EN300-1588637-1.0g |
tert-butyl N-{2-[(methylamino)methyl]phenyl}carbamate |
1493336-44-9 | 95% | 1.0g |
$743.0 | 2023-07-10 | |
Aaron | AR01DW2Z-1g |
tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate |
1493336-44-9 | 95% | 1g |
$1047.00 | 2025-02-09 | |
Aaron | AR01DW2Z-2.5g |
tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate |
1493336-44-9 | 95% | 2.5g |
$2025.00 | 2023-12-16 | |
A2B Chem LLC | AX26623-1g |
tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate |
1493336-44-9 | 95% | 1g |
$1075.00 | 2024-01-04 | |
A2B Chem LLC | AX26623-100mg |
tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate |
1493336-44-9 | 95% | 100mg |
$503.00 | 2024-01-04 |
tert-butyl N-{2-(methylamino)methylphenyl}carbamate 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
tert-butyl N-{2-(methylamino)methylphenyl}carbamateに関する追加情報
tert-butyl N-{2-(methylamino)methylphenyl}carbamate (CAS No. 1493336-44-9)
tert-butyl N-{2-(methylamino)methylphenyl}carbamate (CAS No. 1493336-44-9) is a chemical compound with a unique structure that has garnered attention in various fields, particularly in pharmaceutical research and organic synthesis. This compound is characterized by its tert-butyl group attached to a carbamate functional group, which is further connected to a methylamino-substituted phenyl ring. The combination of these structural elements makes it a versatile molecule with potential applications in drug design and development.
Recent studies have highlighted the importance of tert-butyl N-{2-(methylamino)methylphenyl}carbamate in the context of enzyme inhibition and bioactivity modulation. Researchers have explored its ability to inhibit specific enzymes, such as histone deacetylases (HDACs), which are implicated in various pathological conditions, including cancer and neurodegenerative diseases. The methylamino group plays a critical role in enhancing the compound's binding affinity to target enzymes, making it a promising candidate for therapeutic interventions.
The synthesis of tert-butyl N-{2-(methylamino)methylphenyl}carbamate involves a multi-step process that typically begins with the preparation of the methylamino-substituted phenol derivative. This intermediate is then subjected to carbamate formation via reaction with tert-butyl chloroformate or other suitable reagents. The optimization of reaction conditions, such as temperature and solvent selection, has been extensively studied to improve yield and purity. Recent advancements in catalytic methods have further enhanced the efficiency of this synthesis pathway.
One of the most intriguing aspects of tert-butyl N-{2-(methylamino)methylphenyl}carbamate is its pharmacokinetic profile. Studies have shown that the tert-butyl group significantly influences the compound's bioavailability and metabolic stability. This makes it an attractive scaffold for developing drugs with improved pharmacokinetic properties. Furthermore, the methylamino group contributes to the compound's solubility and permeability, which are crucial factors for effective drug delivery.
Recent research has also focused on the environmental impact of tert-butyl N-{2-(methylamino)methylphenyl}carbamate. Scientists have investigated its degradation pathways under various environmental conditions, such as soil and aqueous environments. The results indicate that the compound undergoes rapid hydrolysis under alkaline conditions, which reduces its persistence in the environment. This finding is particularly relevant for regulatory considerations and eco-friendly chemical design.
In conclusion, tert-butyl N-{2-(methylamino)methylphenyl}carbamate (CAS No. 1493336-44-9) is a multifaceted compound with significant potential in pharmaceutical research and organic synthesis. Its unique structure, combined with recent advances in synthesis and pharmacokinetics, positions it as a valuable tool for developing innovative therapeutic agents. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in drug discovery and development.
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